molecular formula C11H20N2O2 B2929134 Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate CAS No. 2402789-13-1

Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate

Cat. No.: B2929134
CAS No.: 2402789-13-1
M. Wt: 212.293
InChI Key: JYUWBWRGSMBQIS-DTWKUNHWSA-N
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Description

“Tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate” is a chemical compound with the molecular formula C11H19NO3 . It has a molecular weight of 213.28 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 72-73°C .

Scientific Research Applications

Enantioselective Synthesis

The compound serves as a crucial intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, highlighting its significance in the creation of nucleic acid analogues with potential applications in medicinal chemistry and drug development (Ober et al., 2004).

Metalation and Alkylation Studies

Research on tert-butyl carbamate derivatives of aminomethyltrialkylsilanes demonstrates their ability to undergo metalation between nitrogen and silicon, followed by efficient reactions with various electrophiles. This study underlines the compound's utility in the synthesis of α-functionalized α-amino silanes, which are valuable in organic synthesis (Sieburth et al., 1996).

Role in Synthesis of Biologically Active Compounds

The tert-butyl carbamate derivative described is a key intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), showcasing its importance in pharmaceutical synthesis processes (Zhao et al., 2017).

Spirocyclopropanated Analogue Synthesis

It is used in converting into spirocyclopropanated analogues of insecticides, demonstrating its application in developing new agrochemicals with potentially improved efficacy and safety profiles (Brackmann et al., 2005).

Transformation of Amino Protecting Groups

Studies on silyl carbamates, including tert-butyl derivatives, focus on their chemoselective transformation of amino protecting groups, which is crucial for peptide and protein synthesis, highlighting the compound's relevance in bioorganic chemistry (Sakaitani & Ohfune, 1990).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

tert-butyl N-[(1S,4R)-4-(aminomethyl)cyclopent-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-5-4-8(6-9)7-12/h4-5,8-9H,6-7,12H2,1-3H3,(H,13,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUWBWRGSMBQIS-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@H](C=C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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